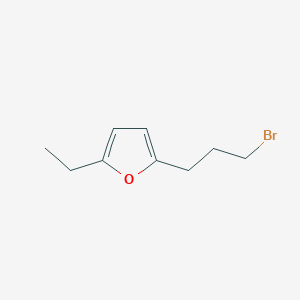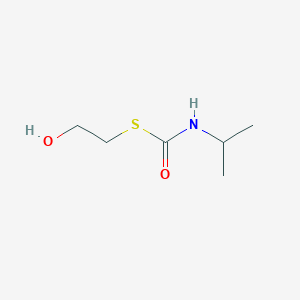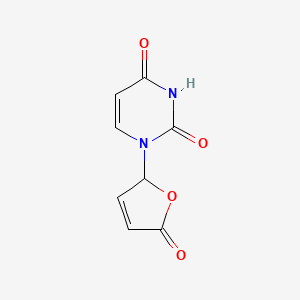
Furan, 2-(3-bromopropyl)-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromopropyl)-5-ethylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-5-ethylfuran typically involves the bromination of 5-ethylfuran followed by the introduction of a propyl group. One common method is the reaction of 5-ethylfuran with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atom on the propyl chain.
Industrial Production Methods
Industrial production of 2-(3-bromopropyl)-5-ethylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-(3-bromopropyl)-5-ethylfuran.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromopropyl)-5-ethylfuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the propyl chain can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted furans with various functional groups such as amines, thiols, and ethers.
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-(3-bromopropyl)-5-ethylfuran has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-bromopropyl)-5-ethylfuran depends on its chemical reactivity and the specific reactions it undergoes. The bromine atom on the propyl chain acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted furans. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromopropyl)furan: Lacks the ethyl group on the furan ring, resulting in different chemical properties and reactivity.
5-ethylfuran: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
2-(3-chloropropyl)-5-ethylfuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
2-(3-bromopropyl)-5-ethylfuran is unique due to the presence of both the bromopropyl and ethyl groups on the furan ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
112561-63-4 |
|---|---|
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-5-ethylfuran |
InChI |
InChI=1S/C9H13BrO/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3 |
Clave InChI |
FGSMDUFZEYXVKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)











![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)

